methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate
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Overview
Description
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound with the molecular formula C18H19N3O3S . This compound features a unique structure that includes a pyrido-thieno-pyrimidine core, which is a fused heterocyclic system. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
The synthesis of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves multiple steps, typically starting with the construction of the pyrido-thieno-pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves esterification to introduce the methyl benzoate moiety .
Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This can be used to reduce specific functional groups within the molecule, typically using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrido-thieno-pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, depending on the specific target .
Comparison with Similar Compounds
Similar compounds to Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate include other pyrido-thieno-pyrimidine derivatives. These compounds share the core structure but differ in their substituents, which can significantly alter their properties and activities. For example:
Pyrido[4,3-d]pyrimidines: These lack the thieno ring but have similar biological activities.
Thieno[2,3-d]pyrimidines: These lack the pyrido ring but can still interact with similar biological targets.
The uniqueness of Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate lies in its specific combination of rings and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
353463-31-7 |
---|---|
Molecular Formula |
C18H19N3O3S |
Molecular Weight |
357.4g/mol |
IUPAC Name |
methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate |
InChI |
InChI=1S/C18H19N3O3S/c1-21-8-7-12-13(9-21)25-17-14(12)16(22)19-15(20-17)10-3-5-11(6-4-10)18(23)24-2/h3-6,15,20H,7-9H2,1-2H3,(H,19,22) |
InChI Key |
MJTVBZTYQRRTCB-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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